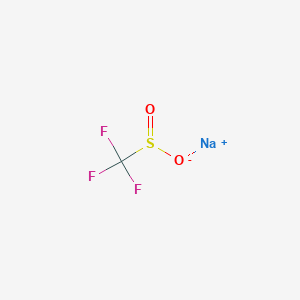

Sodium Trifluoromethanesulfinate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2926-29-6 |

|---|---|

Molecular Formula |

CHF3NaO2S |

Molecular Weight |

157.07 g/mol |

IUPAC Name |

sodium;trifluoromethanesulfinate |

InChI |

InChI=1S/CHF3O2S.Na/c2-1(3,4)7(5)6;/h(H,5,6); |

InChI Key |

FGANOFJJPMSZCK-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)[O-].[Na+] |

Isomeric SMILES |

C(F)(F)(F)S(=O)[O-].[Na+] |

Canonical SMILES |

C(F)(F)(F)S(=O)O.[Na] |

Other CAS No. |

2926-29-6 |

Pictograms |

Irritant |

Synonyms |

1,1,1-Trifluoromethanesulfinic Acid Sodium Salt (1:1); Trifluoromethanesulfinic Acid Sodium Salt; Langlois reagent; Sodium Trifluoromethanesulfinate; Sodium Trifluoromethylsulfinate |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium Trifluoromethanesulfinate

Traditional Preparative Routes

The classical methods for preparing sodium trifluoromethanesulfinate have been established for several decades and are still in use. These routes typically involve the reaction of trifluoromethyl halides with sources of sulfur dioxide or the reduction of trifluoromethanesulfonyl chloride.

Synthesis from Halomethanes and Sulfur Dioxide Anion Radical Precursors

One of the earliest and most common methods for the synthesis of this compound involves the reaction of trifluoromethyl halides, such as bromotrifluoromethane (B1217167) (CF3Br), iodotrifluoromethane (B1198407) (CF3I), or chlorotrifluoromethane (B1293557) (CF3Cl), with a sulfur dioxide anion radical (SO2•−). This radical can be generated in situ from various precursors, including zinc dust with sulfur dioxide (Zn/SO2) or sodium dithionite (B78146) (Na2S2O4). rsc.orgnih.gov

The reaction with sodium dithionite in a solvent system like dimethylformamide (DMF)/water is a widely adopted procedure. nih.govresearchgate.netacs.org The process generally involves bubbling the trifluoromethyl halide gas through the reaction mixture. While bromotrifluoromethane has historically been a common choice, the more environmentally benign iodotrifluoromethane can also be used, providing comparable yields. rsc.orgnih.gov A key challenge in these methods is the concurrent formation of sodium halides as byproducts, which can contaminate the final product. rsc.orgnih.gov Purification often requires precipitation and filtration or extraction with organic solvents to remove these impurities. rsc.orgnih.gov

Table 1: Synthesis of this compound from Halomethanes

| Trifluoromethyl Halide | SO2 Anion Radical Precursor | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| CF3Br | Zn/SO2 then NaOH | DMF | 44% | nih.gov |

| CF3Br | Na2S2O4 | DMF/base | 69% | nih.gov |

| CF3I | Na2S2O4 | Similar conditions to CF3Br | Similar to CF3Br | rsc.orgnih.gov |

Preparation from Trifluoromethanesulfonyl Chloride (CF3SO2Cl)

An alternative traditional route to triflinate salts involves the reduction of trifluoromethanesulfonyl chloride (CF3SO2Cl). rsc.orgnih.gov This method can be used to produce various alkali metal triflinates. For instance, the reaction of trifluoromethanesulfonyl chloride with potassium sulfite (B76179) (K2SO3) in an aqueous medium yields potassium trifluoromethanesulfinate. rsc.orgnih.gov Similar to the halomethane route, this method also results in the formation of halide salt impurities that need to be addressed during purification. rsc.orgnih.gov

Table 2: Synthesis of Triflinate Salts from Trifluoromethanesulfonyl Chloride

| Starting Material | Reducing Agent | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| CF3SO2Cl | K2SO3 | H2O | KSO2CF3 | 79% | nih.gov |

Contemporary Synthetic Innovations

More recent research has focused on developing more efficient, purer, and environmentally friendly methods for the synthesis of triflinate salts. These innovative approaches aim to overcome some of the limitations of the traditional routes, such as the presence of halide impurities and the use of ozone-depleting reagents.

Utilization of (Trifluoromethyl)trimethylsilane (B129416) (TMSCF3) with Sulfur Dioxide

A notable contemporary method involves the reaction of (trifluoromethyl)trimethylsilane (TMSCF3), also known as Ruppert's reagent, with sulfur dioxide in the presence of a fluoride (B91410) source. rsc.orgresearchgate.net This approach has been successfully employed to synthesize cesium and potassium trifluoromethanesulfinate in high yield and purity. rsc.orgresearchgate.net The reaction of equimolar ratios of TMSCF3, SO2, and cesium fluoride (CsF) or potassium fluoride (KF) leads to the formation of the corresponding triflinate salt. rsc.orgresearchgate.net This method offers the advantage of producing a high-purity product without the halide contamination often seen in traditional methods. rsc.org

Table 3: Synthesis of Triflinate Salts using TMSCF3

| Fluoride Source | Solvent | Product | Reference |

|---|---|---|---|

| CsF | - | Cesium trifluoromethanesulfinate | rsc.orgresearchgate.net |

| KF | glyme | Potassium trifluoromethanesulfinate | nih.govresearchgate.net |

β-Elimination Strategies from Trifluoromethyl Sulfones

Another innovative approach is the use of β-elimination reactions starting from trifluoromethyl sulfones that have an acidic proton at the β-position. rsc.orgnih.gov The choice of base used in the elimination step determines the specific triflinate salt produced. nih.gov While this method can generate triflinate salts, a potential drawback is the formation of non-reusable co-products, such as ethyl cinnamate (B1238496) in certain reaction schemes. nih.gov

Electrochemical Synthesis Approaches

While the direct electrochemical synthesis of this compound is not a widely reported method, the electrochemical application of this compound has become a significant area of contemporary research. nih.govresearchgate.netsci-hub.se Electrochemical methods provide a powerful and often greener alternative to traditional chemical oxidants for generating the trifluoromethyl radical (CF3•) from the trifluoromethanesulfinate anion. nih.govacs.org

In these approaches, an electric current is used to oxidize the trifluoromethanesulfinate anion at the anode, leading to the formation of the CF3• radical and sulfur dioxide. nih.gov This electrochemically generated radical can then participate in various trifluoromethylation reactions. rsc.orgresearchgate.netsci-hub.seacs.org This technique has been successfully applied to the trifluoromethylation of a range of organic molecules, including arenes and alkenes, often under mild, metal-free, and oxidant-free conditions. rsc.orgnih.govsci-hub.seacs.org The ability to generate the reactive trifluoromethylating species in situ via electrolysis represents a significant advancement in the application of this compound. nih.govresearchgate.netsci-hub.se

Anodic Oxidation Pathways for Production

The generation of trifluoromethyl radicals (•CF₃) from this compound via anodic oxidation represents a significant advancement in electrosynthesis. This method provides a direct and controlled way to produce the highly reactive •CF₃ species, which can then participate in a variety of trifluoromethylation reactions.

An in-depth study of this process reveals that the anodic oxidation of the trifluoromethanesulfinate anion (CF₃SO₂⁻) leads to the formation of the trifluoromethyl radical with the concomitant evolution of sulfur dioxide (SO₂). This process is typically carried out in an electrochemical cell where the trifluoromethanesulfinate salt is dissolved in a suitable solvent system, often a mixture of an organic solvent and water, to ensure sufficient conductivity and substrate solubility. researchgate.net

The fundamental reaction at the anode can be described as follows: CF₃SO₂⁻ - e⁻ → [CF₃SO₂•] → •CF₃ + SO₂

Research has demonstrated that these electrochemically generated •CF₃ radicals can react with a range of organic substrates. For instance, in the presence of aryl alkynes in an organic/aqueous medium, a competition between two main reaction pathways is observed: oxytrifluoromethylation of the alkyne and trifluoromethylation of the aromatic ring. researchgate.net This competition highlights the high reactivity of the anodically generated •CF₃ radical. The process is carried out with concomitant reduction of water at the cathode. researchgate.net

| Parameter | Condition | Outcome | Reference |

| Reactant | This compound (CF₃SO₂Na) | Generation of •CF₃ radicals | researchgate.net |

| Electrochemical Method | Anodic Oxidation | Direct formation of reactive species | researchgate.net |

| Solvent System | Organic/Aqueous Media | Supports conductivity and solubility | researchgate.net |

| Co-product | Sulfur Dioxide (SO₂) | Gaseous byproduct | researchgate.net |

| Competing Reactions | Oxytrifluoromethylation, Aryl Trifluoromethylation | Dependent on substrate (e.g., aryl alkynes) | researchgate.net |

| Cathodic Reaction | Reduction of Water | Balances the overall cell reaction | researchgate.net |

This interactive table summarizes the key aspects of the anodic oxidation of this compound for the production of trifluoromethyl radicals.

The efficiency and selectivity of these reactions can be influenced by various parameters, including the electrode material, current density, and the composition of the electrolyte solution. These factors offer multiple handles for tuning the reaction towards a desired product.

Metal-Free Electrochemical Protocols

The development of metal-free electrochemical protocols for trifluoromethylation reactions using this compound is a significant step towards more sustainable and cost-effective chemical synthesis. These methods avoid the use of often expensive and toxic metal catalysts, reducing the environmental impact and simplifying product purification.

One notable example is the electrochemical trifluoromethylation of thiophenols. acs.org This protocol operates without the need for metal catalysts or external chemical oxidants, relying on direct electrolysis to drive the reaction. acs.orgresearchgate.net The reaction is typically conducted in an undivided electrolytic cell using graphite (B72142) electrodes. researchgate.net This setup is operationally simple and utilizes readily available materials.

The reaction proceeds under mild conditions, and it has been demonstrated that this protocol can be successfully scaled up, highlighting its potential for practical applications in organic synthesis. acs.orgresearchgate.net The scope of this metal-free electrochemical method has been shown to be broad, tolerating a variety of functional groups on the thiophenol starting material.

| Feature | Description | Reference |

| Method | Electrochemical Trifluoromethylation of Thiophenols | acs.org |

| Key Advantage | Metal-Free and Oxidant-Free | acs.orgresearchgate.net |

| Electrochemical Cell | Undivided Cell with Graphite Electrodes | researchgate.net |

| Reaction Conditions | Mild | acs.org |

| Scalability | Readily Scalable | acs.orgresearchgate.net |

| Substrate Scope | Broad, good functional group tolerance | acs.org |

This interactive table outlines the key features of a metal-free electrochemical protocol utilizing this compound.

Furthermore, metal-free conditions have been explored for the trifluoromethylation of other classes of organic compounds, such as indoles, further demonstrating the versatility of this compound in electrochemical synthesis. nih.govresearchgate.net These protocols often rely on the direct electrochemical generation of the trifluoromethyl radical, which then reacts with the substrate in a highly regioselective manner. nih.gov

Optimization and Scalability in Laboratory Synthesis

A variety of laboratory-scale synthesis methods have been reported. One common approach involves the reaction of a trifluoromethyl source, such as trifluoromethane (B1200692) (CHF₃), with a sulfinating agent. Another established method is the reaction of sodium dithionite (Na₂S₂O₄) with chlorotrifluoromethane (CF₃Cl) in an aqueous medium. This process operates at moderate temperatures (25–35°C) and can provide the product in good yields (60–75%).

For industrial-scale production, a patented technology describes a process that involves reacting bromotrifluoromethane gas with a mixture of sodium hydrosulfite and other reagents in a reactor. google.com The process is designed to be scalable and to produce high-purity this compound. google.com

The optimization of synthetic protocols for trifluoromethylation reactions using this compound is an active area of research. Modern techniques such as Design of Experiments (DoE) and flow chemistry are being increasingly employed to systematically explore reaction parameters and identify optimal conditions. researchgate.netresearchgate.net Flow chemistry, in particular, offers advantages in terms of precise control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. numberanalytics.com Automated self-optimizing flow reactors represent a cutting-edge approach, allowing for rapid screening of reaction conditions and identification of the most efficient synthetic protocols. nih.gov

| Aspect | Method/Approach | Key Findings/Advantages | Reference(s) |

| Laboratory Synthesis | Reaction of Na₂S₂O₄ with CF₃Cl | Yields of 60-75% at 25-35°C. | |

| Industrial Production | Patented technology using bromotrifluoromethane | Designed for high-purity and scalability. | google.com |

| Process Optimization | Design of Experiments (DoE) | Statistical method for efficient optimization of reaction parameters. | researchgate.netresearchgate.net |

| Process Optimization | Flow Chemistry | Precise control, enhanced safety, and improved scalability. | numberanalytics.com |

| Advanced Optimization | Automated Self-Optimizing Flow Reactors | Rapid identification of optimal reaction conditions. | nih.gov |

This interactive table summarizes various approaches to the optimization and scalability of this compound synthesis and its application.

Mechanistic Investigations of Sodium Trifluoromethanesulfinate Reactivity

Trifluoromethyl Radical (CF₃•) Generation Pathways

The generation of the trifluoromethyl radical from the stable, solid sodium trifluoromethanesulfinate is the key step in its application for trifluoromethylation reactions. This process is typically achieved through an oxidative single-electron transfer (SET) mechanism. The resulting trifluoromethanesulfonyl radical (CF₃SO₂•) is unstable and rapidly extrudes sulfur dioxide (SO₂) to release the desired trifluoromethyl radical. Various strategies have been developed to initiate this process.

One of the earliest and most common methods for generating trifluoromethyl radicals from this compound involves the use of peroxides, particularly tert-butyl hydroperoxide (t-BuOOH), as an oxidant. wikipedia.orgsemanticscholar.org This method, first reported by Langlois and his co-workers, established CF₃SO₂Na as a practical source for trifluoromethyl radicals. semanticscholar.orgnih.gov

The reaction mechanism typically begins with the generation of a tert-butoxy (B1229062) radical (t-BuO•), often facilitated by trace metal catalysts. This radical then reacts with the trifluoromethanesulfinate anion. The process involves a single-electron transfer from the sulfinate to the oxidant, forming a trifluoromethanesulfonyl radical (CF₃SO₂•), which then fragments into the trifluoromethyl radical (CF₃•) and sulfur dioxide (SO₂). nih.gov This pathway is particularly effective for the trifluoromethylation of electron-rich aromatic compounds. wikipedia.orgsemanticscholar.org However, these reactions sometimes require a large excess of the peroxide to achieve high yields, and the conditions may not be suitable for substrates with sensitive functional groups. nih.gov

Table 1: Examples of Peroxide-Initiated Trifluoromethylation

| Substrate | Oxidant | Catalyst/Conditions | Product/Yield | Source(s) |

| Aniline (B41778) | t-BuOOH | Cu(II) | Ortho + para isomers (13% total) | nih.gov |

| 1,3-Dimethoxybenzene (B93181) | t-BuOOH | Cu(II) | Four products (90% total) | nih.gov |

| (Hetero)arylacetylenes | t-BuOOH | Air, NMP | α-Trifluoromethyl ketones | nih.gov |

| Alkenes | t-BuOOH | CuCl | 1,2-bis(trifluoromethylated) compounds | nih.govacs.orgacs.org |

Metal catalysts are frequently employed to facilitate the generation of trifluoromethyl radicals from CF₃SO₂Na, often in conjunction with an oxidant like t-BuOOH. Copper salts, such as Copper(I) chloride (CuCl) and Copper(II) acetate (B1210297), are particularly effective. nih.govnih.govacs.orgresearchgate.net In these systems, the copper catalyst mediates the redox cycle. For instance, in a Cu(I)/t-BuOOH system, Cu(I) reacts with the peroxide to generate Cu(II) and the reactive radical species. The CF₃• radical is generated through the interaction of CF₃SO₂Na with t-BuOOH in the presence of the copper catalyst. nih.gov This approach has been successfully applied to the 1,2-bis(trifluoromethylation) of alkenes, where the concentration of the CF₃ radical, and thus the chemoselectivity, can be controlled by the amount of the copper initiator. acs.org

Manganese is another metal that can mediate this transformation, especially in electrochemical settings. In a process for the trifluoromethylation of glycals, Mn(II) is first oxidized to Mn(III) at the anode. acs.org The resulting Mn(III) species then mediates the oxidation of CF₃SO₂Na via a single-electron transfer (SET) process to produce the CF₃ radical. acs.org

Silver-catalyzed reactions have also been explored for trifluoromethylation, although often with different CF₃ sources. acs.org The general principle involves the metal ion facilitating the single-electron oxidation required to generate the radical intermediate.

Table 2: Comparison of Metal Mediators for CF₃• Generation

| Metal Mediator | Co-oxidant/Initiator | Typical Substrates | Mechanistic Role | Source(s) |

| Copper(I/II) | t-BuOOH | Alkenes, Enol acetates | Catalyzes reaction with peroxide, facilitates SET | nih.govnih.govacs.org |

| Manganese(II/III) | Electrochemical Oxidation | Glycals | Acts as a redox mediator at the anode | acs.org |

Potassium persulfate (K₂S₂O₈) or sodium persulfate can be used as an effective initiator for the generation of CF₃ radicals from this compound, particularly in aqueous solvent systems. nih.govacs.orgacs.org This method is considered environmentally friendly as it often proceeds in water/acetonitrile (B52724) mixtures under mild conditions (e.g., 30°C). acs.org The persulfate anion acts as a powerful oxidant, initiating the single-electron transfer from the trifluoromethanesulfinate to generate the trifluoromethyl radical. This strategy has proven effective for the direct C-H trifluoromethylation of arenes and even for the modification of native residues in proteins under aqueous conditions. nih.govacs.org For arene trifluoromethylation, the presence of electron-donating groups, such as alkoxy groups, on the aromatic ring is often necessary to stabilize the radical intermediate and achieve high yields. nih.gov

Visible light photocatalysis offers a mild and powerful strategy for generating trifluoromethyl radicals from CF₃SO₂Na. nih.govnih.govresearchgate.net These reactions can be performed with or without a photocatalyst. In some cases, direct irradiation with visible light can initiate the radical cascade. nih.gov More commonly, a photosensitizer is used to absorb light energy and initiate the electron transfer process.

A plausible mechanism involves the photoexcitation of the photosensitizer (e.g., 4CzIPN, Eosin Y) by visible light to its excited state. nih.gov This excited state can then interact with this compound. For instance, in an oxidative quenching pathway, the excited photocatalyst can transfer a single electron to CF₃SO₂Na, leading to the formation of the trifluoromethyl radical and the reduced form of the photocatalyst. nih.gov Alternatively, in a reductive quenching cycle, the excited photosensitizer may be reductively quenched by CF₃SO₂Na to generate the CF₃ radical. researchgate.net Fluorescence quenching experiments have confirmed that the excited state of the photocatalyst is effectively quenched by this compound, supporting a radical-based mechanism. nih.gov

Electrochemical methods provide a green and sustainable alternative for generating trifluoromethyl radicals, as they avoid the need for chemical oxidants. organic-chemistry.orgacs.orgrsc.org The core of this technique is the direct anodic oxidation of the trifluoromethanesulfinate anion (CF₃SO₂⁻). acs.orgresearchgate.net In this process, the sulfinate undergoes a single-electron oxidation at the anode to form the CF₃SO₂• radical, which subsequently releases SO₂ to yield the CF₃• radical. acs.org

This mediator-free approach has been used to synthesize trifluoromethylated isoxazolines and oxazolines through radical cascade reactions. organic-chemistry.orgacs.orgrsc.org The reactions are typically conducted under ambient conditions in an undivided cell. nih.gov In some systems, a redox mediator like MnBr₂ is added, where the mediator is first oxidized at the anode and then, in turn, oxidizes the trifluoromethanesulfinate. acs.org Cyclic voltammetry experiments are often used to investigate the redox potentials of the substrates and confirm the proposed electrochemical mechanism. acs.org

Table 3: Overview of Electrochemical Trifluoromethylation Systems

| Substrate | Electrode Material | Mediator | Solvent System | Source(s) |

| N-Allylamides | Graphite (B72142) rod (anode) | None | MeCN/H₂O | organic-chemistry.orgacs.org |

| Glycals | Platinum (anode) | MnBr₂ | CH₃CN | acs.org |

| Terminal Alkynes | Graphite (anode) | None | DMSO | nih.gov |

| Aryl Alkynes | Not specified | None | Organic/Aqueous | researchgate.net |

Elucidation of Radical Reaction Mechanisms

The involvement of radical species is frequently confirmed through radical trapping experiments. The addition of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to the reaction mixture typically suppresses the formation of the desired product, providing strong evidence for a radical-mediated pathway. acs.orgnih.govacs.org Electron paramagnetic resonance (EPR) studies have also been used to directly observe the CF₃• radical and subsequent alkyl radical intermediates, confirming a single-electron oxidative free-radical process. nih.gov

A common reaction pathway involves the regioselective addition of the electrophilic CF₃• radical to an electron-rich C=C double bond in an alkene or enol acetate. nih.govacs.orgbeilstein-journals.org This addition forms a new β-trifluoromethyl alkyl radical intermediate. nih.govbeilstein-journals.org The fate of this intermediate dictates the final product and is central to the reaction mechanism. Several pathways are possible for this intermediate:

Oxidation: The radical intermediate can undergo a second single-electron transfer (SET) oxidation, often at the anode in electrochemical reactions or mediated by a metal catalyst like Cu(II), to form a carbocation. nih.govacs.orgacs.org This cation can then undergo further reactions, such as intramolecular cyclization or elimination, to yield the final product. nih.govacs.org

Radical Cascade/Cyclization: The intermediate radical can be trapped intramolecularly by another functional group, such as an aryl ring or another alkene, leading to a cascade cyclization. nih.govacs.org This is a powerful strategy for constructing complex heterocyclic structures like oxindoles and pyrrolidones. nih.govacs.org

Atom Transfer: The radical can be intercepted by an atom donor. For example, in bromo- or iodotrifluoromethylation reactions, the radical intermediate is trapped by a halogen source like I₂ or NaBrO₃. nih.gov

Computational studies and kinetic experiments, such as radical clock experiments, provide further insight into the reaction rates and pathways, helping to explain the observed selectivity and reactivity. nih.govrsc.org For instance, in the electrochemical trifluoromethylation of terminal alkynes, computational studies helped elucidate the unique role of DMSO as a "masking auxiliary" that stabilizes the highly reactive alkenyl radical intermediate, preventing undesired side reactions. nih.gov

Single-Electron Transfer (SET) Processes

The generation of the key trifluoromethyl radical (•CF3) from this compound typically proceeds through a single-electron transfer (SET) mechanism. numberanalytics.com This process involves the oxidation of the trifluoromethanesulfinate anion. In the presence of an oxidant and often a metal catalyst, an electron is removed from the CF3SO2⁻ anion to form the trifluoromethanesulfonyl radical (CF3SO2•). This intermediate is unstable and rapidly extrudes sulfur dioxide (SO2) to release the trifluoromethyl radical.

Oxidation/Initiation : An oxidant, such as tert-butyl hydroperoxide (t-BuOOH), reacts with a trace metal catalyst (e.g., Cu(II)) to generate an initiating radical (e.g., a tert-butoxy radical, t-BuO•).

SET and Fragmentation : The initiating radical abstracts an electron from the trifluoromethanesulfinate anion (CF3SO2⁻) in a SET event. The resulting trifluoromethanesulfonyl radical (CF3SO2•) then decomposes.

CF3SO2⁻ + R• → [CF3SO2•] + R⁻

[CF3SO2•] → •CF3 + SO2

This SET pathway is fundamental to the use of CF3SO2Na in a vast number of trifluoromethylation reactions. acs.orgnumberanalytics.com For instance, the trifluoromethylation of electron-rich aromatic compounds, first reported by Langlois, operates via this radical mechanism. wikipedia.orgresearchgate.net The generated trifluoromethyl radical can then add to aromatic rings or other unsaturated systems. nih.govsci-hub.se Mechanistic studies, including inhibition experiments, have supported the prevalence of this SET process. nih.gov For example, the radical-mediated trifluoromethylation of 8-aminoquinolines was proposed to proceed via a SET mechanism. nih.gov

Characterization of Radical Intermediates and Trapping Experiments (e.g., Electron Spin Resonance Spectroscopy)

The transient nature of the trifluoromethyl radical and other radical intermediates in reactions involving this compound necessitates specialized techniques for their detection and characterization.

Electron Spin Resonance (ESR) Spectroscopy: ESR (or Electron Paramagnetic Resonance, EPR) spectroscopy is a powerful tool for studying species with unpaired electrons, such as radicals. libretexts.org While direct detection of short-lived radicals in the reaction medium is challenging, ESR has been used to characterize the •CF3 radical under various conditions. The ESR spectrum of the •CF3 radical, often generated by photolysis or radiolysis in solid matrices, shows a characteristic pattern due to the hyperfine coupling between the unpaired electron and the three equivalent fluorine atoms. researchgate.net The large carbon-13 hyperfine coupling constant (e.g., 271.6 G for ¹³CF3) indicates that the radical is non-planar, with the unpaired electron residing in an orbital with significant s-character. researchgate.net

Radical Trapping Experiments: A common chemical method to infer the presence of radical intermediates is through trapping experiments. researchgate.net This involves adding a "radical trap" or "scavenger" to the reaction mixture, which reacts with the transient radical to form a stable, detectable product. nih.gov A widely used radical trap is (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO. The addition of TEMPO to reactions utilizing CF3SO2Na under oxidative conditions often leads to the inhibition of the desired trifluoromethylation and the formation of a TEMPO-CF3 adduct, providing strong evidence for the intermediacy of the •CF3 radical. nih.gov Such inhibition experiments were crucial in mechanistic studies of the hydrotrifluoromethylation of unactivated alkenes. researchgate.net

Atom-Transfer Processes

While SET processes are the most commonly cited mechanism for generating radicals from this compound, atom-transfer processes represent another fundamental type of radical reaction. However, in the context of CF3SO2Na, its primary role is the generation of the •CF3 radical via SET and subsequent loss of SO2, rather than direct participation in atom-transfer steps. The generated •CF3 radical can then engage in subsequent steps that could be classified as atom transfer, such as hydrogen atom transfer (HAT) from a substrate, but the initial activation of CF3SO2Na itself is not an atom-transfer event. The literature predominantly frames the reactivity of CF3SO2Na as beginning with the formation of a free •CF3 radical. nih.govsci-hub.se

Mechanistic Role of Oxygen in Reaction Pathways

Oxygen (O2) can play a significant and sometimes complex role in the reaction pathways of this compound. Depending on the specific reaction, oxygen can act as an oxidant, a co-catalyst, or a reactant that gets incorporated into the final product.

In some systems, O2 from the air can participate in the radical generation process. For instance, a protocol for the oxytrifluoromethylation of alkenes was developed using a manganese salt and O2 from the air as the oxidative system to generate the •CF3 radical from CF3SO2Na. nih.gov In other cases, oxygen's role is more intricate. Recent research has shown that irradiating CF3SO2Na in the presence of oxygen can generate a pentacoordinate sulfide (B99878) intermediate that acts as an efficient photosensitizer for the selective oxidation of C–H bonds. rsc.org This light- and oxygen-enabled photocatalytic system represents a novel activation mode for CF3SO2Na, moving beyond its traditional role as a simple •CF3 source. rsc.orgrsc.org

Conversely, in some transition-metal-free systems, the presence of oxygen is not required. For example, the trifluoromethylation of alkenes mediated by K2S2O8 was shown to proceed efficiently even under a nitrogen atmosphere, indicating that molecular oxygen was not involved in that specific pathway. acs.org

Electrophilic and Nucleophilic Aspects of Trifluoromethylation

While the trifluoromethyl radical is electronically neutral, its subsequent reactions can be understood in terms of formal electrophilic or nucleophilic pathways, depending on the nature of the substrate and the reaction mechanism. The reagent CF3SO2Na itself is a precursor to the radical, but under certain conditions, it can be involved in transformations that result in the equivalent of an electrophilic or nucleophilic CF3 transfer.

Formal Electrophilic Trifluoromethylation Pathways

A formal electrophilic trifluoromethylation occurs when the trifluoromethyl group is transferred to a nucleophilic center. Although the •CF3 radical is not a true electrophile (CF3+), its addition to an electron-rich substrate followed by an oxidative step results in a formal electrophilic substitution.

The classic Langlois trifluoromethylation of electron-rich arenes is an example. nih.gov The mechanism involves:

Generation of the •CF3 radical via SET.

Addition of the radical to the electron-rich aromatic ring, forming a radical intermediate.

Oxidation of this intermediate to a cation.

Deprotonation to restore aromaticity and yield the trifluoromethylated product.

In this sequence, the net transformation is the substitution of H+ with CF3+, which is a formal electrophilic process. Similarly, a transition-metal-free electrophilic trifluoromethylthiolation of indoles has been developed where CF3SO2Na acts as the source for the trifluoromethylthiolating agent. rsc.org Control experiments in some copper-catalyzed trifluoromethylations have also suggested the predominance of an electrophilic pathway over a SET pathway based on the regioselectivity observed with certain substrates. researchgate.net

Formal Nucleophilic Trifluoromethylation Pathways

Formal nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl group to an electrophilic center, equivalent to a "CF3⁻" synthon. This compound is not a direct source of nucleophilic trifluoromethyl groups in the way that reagents like trifluoromethyltrimethylsilane (the Ruppert-Prakash reagent) are. nih.gov Its primary reactivity under oxidative conditions leads to the •CF3 radical.

However, it is conceivable to design multi-step pathways where CF3SO2Na could be part of a process that results in formal nucleophilic trifluoromethylation. For instance, if the •CF3 radical generated from CF3SO2Na were to be captured by a reducing agent to form a CF3-metal species (e.g., Cu-CF3), this intermediate could then potentially act as a nucleophilic trifluoromethylating agent in a subsequent cross-coupling reaction. A strategy for the aerobic oxidation of alcohols mediated by CF3SO2Na has been developed, showcasing its utility in photoredox catalysis where diverse reaction pathways can be accessed. rsc.org While direct nucleophilic pathways starting from CF3SO2Na are not standard, its versatility allows for its inclusion in complex catalytic cycles that could achieve such a formal transformation.

Computational Chemistry and Theoretical Studies

Computational chemistry has become an indispensable tool for elucidating the complex reactivity of this compound (CF₃SO₂Na). Theoretical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into reaction mechanisms, potential energy surfaces, and the geometries of transient species that are often difficult or impossible to characterize experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) calculations are central to understanding the step-by-step processes through which this compound participates in chemical reactions. By mapping the potential energy surface, researchers can identify the most plausible reaction pathways and calculate the energy changes associated with each step.

A primary focus of these studies is the generation of the trifluoromethyl radical (•CF₃), a key reactive intermediate. DFT calculations have been employed to model the energetics of this process. For instance, in a study on the simultaneous trifluoromethylation and oximation of aryl-substituted ethylenes, the homolysis of the trifluoromethanesulfonyl radical (CF₃SO₂•) to produce •CF₃ and sulfur dioxide (SO₂) was investigated. The calculations revealed that the energy barrier for breaking the C–S bond in CF₃SO₂• is a modest 5.68 kcal/mol, with a reaction enthalpy change of 4.24 kcal/mol, indicating this step is energetically accessible. semanticscholar.org

DFT has also been used to explore the activation of reagents derived from CF₃SO₂Na. In one study, computations showed that N-hydroxyphthalimide-O-trifluoromethanesulfinate can be activated by triflic acid (TfOH). This process involves heterolytic cleavage to form a highly active electrophilic species, CF₃S(O)OTf, which is crucial for the trifluoromethylsulfinylation of arenes. acs.org The weakness of certain bonds is critical to the reactivity, and DFT provides a means to quantify this. For example, the O–S(O) bond in N-hydroxyphthalimide-O-trifluoromethanesulfinate was calculated to have a bond dissociation energy (BDE) of just 25.6 kcal/mol, supporting a mechanism involving homolytic cleavage to generate a CF₃S(O)• radical. acs.org

In another example, the reaction between CF₃SO₂Na and molecular oxygen (O₂) under blue LED irradiation was studied using the B3LYP functional with a 6-31G basis set to optimize the geometries of reactants and locate the transition state, providing a computational basis for the proposed reaction mechanism. rsc.org

Table 1: Selected Energetic Data from DFT Calculations for CF₃SO₂Na Reactivity

| Reaction Step/Parameter | System/Reaction | Computational Method | Calculated Value (kcal/mol) | Source |

| C–S Bond Cleavage Barrier | Homolysis of CF₃SO₂• | DFT | 5.68 | semanticscholar.org |

| C–S Bond Cleavage Enthalpy | Homolysis of CF₃SO₂• | DFT | 4.24 | semanticscholar.org |

| O–S(O) Bond Dissociation Energy | Homolytic cleavage of N-hydroxyphthalimide-O-trifluoromethanesulfinate | DFT | 25.6 | acs.org |

This table presents selected energetic data from DFT studies to illustrate how computational methods are used to quantify the thermodynamics and kinetics of key reaction steps involving this compound and its derivatives.

Transition State Analysis and Mechanistic Insights

The analysis of transition states is a powerful feature of computational chemistry that provides critical insights into reaction selectivity and kinetics. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the rate of a chemical reaction.

Computational studies on the reactivity of CF₃SO₂Na frequently involve the location and characterization of transition state structures to distinguish between competing mechanistic pathways. For example, in the electrochemical reaction of CF₃ radicals (generated from CF₃SO₂Na) with aryl alkynes, two competing pathways were observed: oxytrifluoromethylation of the alkyne and trifluoromethylation of the arene. researchgate.net DFT calculations at the M06-2X/6-311+G(d,p) level were performed to analyze the transition states for the radical addition to the alkyne versus the aromatic ring. The calculations revealed that the energy difference between the two competing transition states was only 1.3 kcal/mol. researchgate.net This small energy gap provides a compelling explanation for the experimental observation of product mixtures, as both pathways are kinetically accessible under the reaction conditions. researchgate.net

DFT calculations have also been instrumental in identifying rate-limiting steps and understanding the role of solvent. In the study of the trifluoromethylation and oximation of styrene (B11656), the addition of the •CF₃ radical to the C=C double bond was found to have an energy barrier of 24.84 kcal/mol. semanticscholar.org Further investigation into the effect of the solvent showed that the presence of water could significantly lower the energy barrier for a key proton transfer step, reducing it from 57.80 kcal/mol in a vacuum to 12.98 kcal/mol, thereby facilitating the reaction. semanticscholar.org

Moreover, computational analysis extends to complex, multi-step electrochemical processes. A comprehensive computational study of the copper-catalyzed electrochemical trifluoromethylation of imidazoles using CF₃SO₂Na combined DFT calculations with microkinetic modeling. researchgate.net This integrated approach allowed for the construction of a detailed mechanistic scheme that covered both the reactions occurring in the solution phase and the processes at the electrode, successfully reproducing experimental data and providing a holistic understanding of the entire catalytic cycle. researchgate.net

Table 2: Examples of Transition State Analysis in CF₃SO₂Na Reactions

| Reaction Studied | Competing Pathways/Step Analyzed | Computational Level | Key Finding | Source |

| Electrochemical reaction of •CF₃ with aryl alkynes | Radical addition to alkyne vs. arene | M06-2X/6-311+G(d,p) | Energy difference between transition states is only 1.3 kcal/mol, explaining product mixtures. | researchgate.net |

| Trifluoromethylation/ oximation of styrene | Effect of solvent on proton transfer | DFT | Water lowers the transition state energy barrier for proton transfer by 44.82 kcal/mol compared to vacuum. | semanticscholar.org |

This table highlights how transition state analysis provides crucial mechanistic insights, such as explaining product selectivity and the role of solvent in reactions involving this compound.

Applications in Carbon Carbon Bond Forming Reactions

Trifluoromethylation of C(sp²)-H Bonds

The direct functionalization of C(sp²)-H bonds represents a highly atom-economical and efficient strategy in organic synthesis. Sodium trifluoromethanesulfinate has proven to be a key player in this field, enabling the direct introduction of the trifluoromethyl group into arenes, heteroarenes, and alkenes. nih.govnih.gov

Direct C-H Trifluoromethylation of Arenes and Heteroarenes

The direct trifluoromethylation of aromatic and heteroaromatic compounds using this compound under oxidative conditions was first reported by Langlois and co-workers in 1991. nih.govrsc.org This method typically involves the generation of a trifluoromethyl radical (•CF₃) from CF₃SO₂Na, which then attacks the aromatic ring. wikipedia.org

The initial scope of this reaction was somewhat limited, primarily focusing on electron-rich aromatic compounds. nih.gov For instance, the reaction with aniline (B41778) yielded a mixture of ortho and para isomers, while 1,3-dimethoxybenzene (B93181) produced multiple trifluoromethylated products. nih.gov However, subsequent advancements have significantly broadened the substrate scope to include both electron-rich and electron-deficient systems. wikipedia.orgnih.gov

Modern methods, often employing different oxidants or catalytic systems, allow for the trifluoromethylation of a wide array of arenes and heteroarenes. For example, the use of a heteropolyacid catalyst with oxygen as the terminal oxidant enables the trifluoromethylation of arenes bearing both electron-donating and electron-withdrawing groups in moderate to good yields. nih.gov Similarly, employing phenyliodine bis(trifluoroacetate) (PIFA) as the oxidant in hexafluoroisopropanol (HFIP) has been effective for electron-rich arenes. nih.gov The reaction conditions can be tuned to accommodate various functional groups, making it a valuable tool for late-stage functionalization in medicinal chemistry. nih.govnih.gov

Table 1: Examples of Direct C-H Trifluoromethylation of Arenes and Heteroarenes

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | CF₃SO₂Na, t-BuOOH, Cu(II) | ortho- and para-isomers | 13 (overall) | nih.gov |

| 1,3-Dimethoxybenzene | CF₃SO₂Na, t-BuOOH, Cu(II) | Regioisomers + bis-CF₃ compounds | 90 (overall) | nih.gov |

| N-Acetyl-p-anisidine | CF₃SO₂Na, (NH₄)₂S₂O₈, H₂O/CH₃CN | 2-Trifluoromethyl-N-acetyl-p-anisidine | 75 | nih.gov |

| 4-t-Butylpyridine | CF₃SO₂Na, t-BuOOH | 2-Trifluoromethyl-4-t-butylpyridine | Appreciable | pnas.org |

| Caffeine | CF₃SO₂Na, t-BuOOH, H₂O/DCM | 8-Trifluoromethylcaffeine | 76 | pnas.org |

A significant aspect of C-H trifluoromethylation is controlling the position of the incoming trifluoromethyl group. The regioselectivity of the reaction is often governed by the inherent reactivity of the substrate, with the trifluoromethyl radical typically attacking the most electron-rich or sterically accessible position. nih.govpnas.org However, it has been demonstrated that the choice of solvent can influence the regioselectivity. nih.govnih.gov For example, in the trifluoromethylation of 4-acetylpyridine, different ratios of regioisomers were obtained by switching from a dichloromethane/water system to a dimethyl sulfoxide (B87167)/water system. nih.gov

Directed functionalization, where a directing group guides the trifluoromethylation to a specific C-H bond, has also been explored. This approach offers a powerful strategy for achieving high regioselectivity in complex molecules. While the initial reports focused on the innate reactivity of the heterocycles, ongoing research continues to develop more sophisticated directing group strategies to control the site of trifluoromethylation. nih.govrsc.org

This compound has been successfully employed for the trifluoromethylation of a variety of complex and medicinally relevant heterocycles. nih.govrsc.orgrsc.org

Coumarins: The direct C(sp²)-H radical trifluoromethylation of coumarins can be achieved using manganese(III) acetate (B1210297) as a mediator. This reaction proceeds under mild conditions and selectively affords 3-trifluoromethyl coumarins in moderate to good yields. rsc.orgrsc.orgthieme-connect.com A copper(I)-catalyzed method in a continuous-flow reactor has also been developed for a mild and fast trifluoromethylation of coumarins. nih.gov

Quinolines: The trifluoromethylation of quinolines has been demonstrated, often proceeding at the innate reactive positions of the heterocycle. nih.govrsc.org

Pyrimidinones (B12756618): Similar to coumarins and quinolines, pyrimidinones can be selectively trifluoromethylated. For instance, 5-trifluoromethylpyrimidinones have been obtained in moderate to good yields. nih.govrsc.orgrsc.org

Indoles: An efficient, metal-free method for the synthesis of 2-trifluoromethylindoles from indoles using this compound has been developed. rsc.org This reaction selectively introduces the trifluoromethyl group at the C2 position. rsc.org The substrate scope includes indoles with various substituents, including electron-donating and halogen groups. rsc.org

Table 2: Trifluoromethylation of Complex Heterocycles

| Heterocycle | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Coumarin (B35378) | CF₃SO₂Na, Mn(OAc)₃·2H₂O, HOAc | 3-Trifluoromethylcoumarin | 72 | rsc.org |

| 4-Methylcoumarin | CF₃SO₂Na, Mn(OAc)₃·2H₂O, HOAc | 3-Trifluoromethyl-4-methylcoumarin | 65 | rsc.org |

| 1-Methyl-2-quinolone | CF₃SO₂Na, t-BuOOH, H₂O/DCM | 3-Trifluoromethyl-1-methyl-2-quinolone | 55 | pnas.org |

| 6-Methylpyrimidin-4(3H)-one | CF₃SO₂Na, t-BuOOH, H₂O/DCM | 6-Methyl-5-(trifluoromethyl)pyrimidin-4(3H)-one | 60 | pnas.org |

| Indole (B1671886) | CF₃SO₂Na, TBHP, DCE | 2-Trifluoromethylindole | 66 | rsc.org |

| 5-Bromoindole | CF₃SO₂Na, TBHP, DCE | 5-Bromo-2-trifluoromethylindole | 54 | rsc.org |

C(sp²)-H Trifluoromethylation of Alkenes

In addition to aromatic systems, this compound is a valuable reagent for the trifluoromethylation of alkenes.

Hydrotrifluoromethylation involves the addition of a trifluoromethyl group and a hydrogen atom across the double bond of an alkene. Several methodologies have been developed using this compound as the trifluoromethyl source. organic-chemistry.org One approach involves the use of manganese(III) acetate as an oxidant, which enables the hydrotrifluoromethylation of unactivated alkenes under mild conditions. organic-chemistry.org Photoredox catalysis has also emerged as a powerful tool for this transformation. For instance, an iridium-based photoredox catalyst can facilitate the hydrotrifluoromethylation of terminal alkenes and Michael acceptors with sodium triflinate in methanol (B129727) under light irradiation. nih.gov These methods are characterized by their operational simplicity and tolerance of various functional groups.

Oxytrifluoromethylation for Synthesis of α-Trifluoromethylated Ketones and β-Trifluoromethyl Alcohols

The simultaneous introduction of a trifluoromethyl group and an oxygen-containing functionality across a double bond, known as oxytrifluoromethylation, provides a direct route to valuable α-trifluoromethylated ketones and β-trifluoromethyl alcohols.

In 2013, a metal-free protocol for the trifluoromethylation of styrenes using this compound, with tert-butyl hydroperoxide (TBHP) and benzoquinone (BQ) as the oxidant, was reported to yield mixtures of α-trifluoromethyl ketones and the corresponding alcohols. nih.gov While this method was limited to simple substituted styrenes and provided moderate yields, it demonstrated the feasibility of this transformation. nih.gov The direct 1,2-oxidative trifluoromethylation of olefins represents a more direct approach to synthesizing α-trifluoromethylated ketones. nih.gov These ketones are valuable building blocks due to their lipophilicity, metabolic stability, and the unique reactivity of their carbonyl group. nih.gov

The synthesis of vicinal trifluoromethyl alcohols has also been achieved through oxytrifluoromethylation. In 2013, a copper-catalyzed three-component oxytrifluoromethylation of alkenes with this compound and hydroxamic acids was developed. nih.gov This reaction, employing the Langlois reagent in conjunction with a copper salt and t-BuOOH, provides access to β-trifluoromethyl alcohols. nih.gov A metal-free alternative was also developed using N-methyl-2-pyrrolidone (NMP) and oxygen as the radical initiator, which yields tertiary β-trifluoromethyl alcohols from various di- and trisubstituted alkenes in good yields. beilstein-journals.org Furthermore, an environmentally friendly method for the synthesis of β-trifluoromethyl alcohols from alkenes utilizes dimethyl sulfoxide (DMSO) as the oxidant. wikipedia.org An intramolecular version of this reaction, using iodobenzene (B50100) diacetate (PIDA) as the oxidant, leads to the formation of trifluoromethylated oxazolines. nih.gov

Table 1: Selected Examples of Oxytrifluoromethylation for the Synthesis of α-Trifluoromethylated Ketones and β-Trifluoromethyl Alcohols

| Alkene Substrate | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Styrenes | CF3SO2Na, TBHP, BQ, 80 °C | α-Trifluoromethyl Ketones and Alcohols | Moderate | nih.gov |

| Alkenes | CF3SO2Na, Hydroxamic Acids, t-BuOOH/Cu salt | Vicinal Trifluoromethyl Alcohols | Not specified | nih.govnih.gov |

| Di- and Trisubstituted Alkenes | CF3SO2Na, NMP, O2 | Tertiary β-Trifluoromethyl Alcohols | Good | beilstein-journals.org |

| Alkenes | CF3SO2Na, DMSO | β-Trifluoromethyl Alcohols | Not specified | wikipedia.org |

| N-tethered Alkenyl Alcohols | CF3SO2Na, PIDA | Trifluoromethylated Oxazolines | Not specified | nih.gov |

Carbotrifluoromethylation Processes

Carbotrifluoromethylation involves the concurrent addition of a trifluoromethyl group and a carbon-based group across a double or triple bond. Strategies for the carbotrifluoromethylation of alkenes using this compound are diverse and include reactions mediated by tert-butyl hydroperoxide (TBHP) and a catalytic amount of copper, metal-catalyzed or metal-free reactions with oxidants like potassium persulfate (K2S2O8) or a hypervalent iodine reagent, and photochemical activation. nih.gov For instance, the combination of CF3SO2Na and TBHP in the presence of catalytic copper chloride and triphenylphosphine (B44618) has been used for the carbotrifluoromethylation of trisubstituted alkenes. nih.gov

Trifluoromethylation of Alkynes and Acetylenic Substrates

This compound is also a key reagent for the trifluoromethylation of alkynes and acetylenic substrates. nih.gov A notable development in this area is a graphene oxide-catalyzed, multi-component tandem reaction involving alkynes, quinoxalinones, and the Langlois reagent. nih.gov This method provides access to a series of 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov The proposed mechanism involves the generation of a trifluoromethyl radical from CF3SO2Na, which then adds to the alkyne to form a trans-alkenyl radical intermediate. nih.gov This radical is subsequently trapped by the quinoxalinone. nih.gov The reaction is successful with a range of alkyl alkynes, including those with cyano, chloro, and hydroxyl groups, as well as internal alkynes. nih.gov

Trifluoromethylation via C-C Bond Cleavage/Formation

Decarboxylative Trifluoromethylation of Carboxylic Acids (e.g., α,β-unsaturated carboxylic acids)

A significant application of this compound is in the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids. This reaction provides a direct method for the synthesis of vinyl trifluoromethyl compounds. A copper-catalyzed method was developed that utilizes the inexpensive and stable Langlois reagent (CF3SO2Na). acs.orgacs.org This approach is applicable to a variety of α,β-unsaturated carboxylic acids. acs.orgacs.org More recently, an electrochemical method for this transformation has been established, offering a metal-free and external chemical oxidant-free alternative that proceeds with high stereoselectivity and good yields. sci-hub.seresearchgate.net

Table 2: Comparison of Methods for Decarboxylative Trifluoromethylation of α,β-Unsaturated Carboxylic Acids

| Method | Catalyst/Conditions | Key Features | Reference |

| Copper-Catalyzed | Cu catalyst, CF3SO2Na | Uses inexpensive and stable reagents. | acs.orgacs.org |

| Electrochemical | Metal-free, external oxidant-free | Highly stereoselective, good yields, wide substrate scope. | sci-hub.seresearchgate.net |

| Photoredox Catalysis | Visible light, Togni reagent | Occurs at ambient temperature, excellent functional group tolerance. | rsc.org |

Ring-Opening Trifluoromethylation Reactions (e.g., Cyclopropanols)

This compound is instrumental in the ring-opening trifluoromethylation of strained ring systems, such as cyclopropanols, leading to the formation of β-trifluoromethyl ketones. nih.gov In this reaction, sodium triflinate, under conditions similar to those developed by Langlois, acts as a precursor to trifluoromethyl copper species. nih.gov These species are involved in the ring-opening of tertiary cyclopropanols, providing access to a broad range of β-trifluoromethyl ketones featuring aryl, alkyl, and other functional groups. nih.gov This copper-catalyzed ring-opening reaction of readily available cyclopropanols offers an efficient route to these valuable compounds under mild conditions with good functional group tolerance. fluoropharm.com

Cascade and Tandem Reactions

This compound is a valuable component in various cascade and tandem reactions, enabling the construction of complex molecular architectures in a single operational step.

A notable example is the free-radical cascade trifluoromethylation/cyclization of N-arylmethacrylamides and enynes. acs.orgnih.gov This reaction, promoted by iodine pentoxide (I2O5) in an aqueous medium, provides highly selective access to a variety of CF3-containing oxindoles and pyrrolidines. acs.orgnih.gov Electron spin resonance (ESR) studies have indicated the involvement of atom-transfer processes in this system. acs.org

Another significant cascade reaction involves the trifluoromethylation/1,2-aryl migration of allylic alcohols. nih.govbeilstein-journals.org Using sodium triflinate under metal-free conditions with ammonium (B1175870) persulfate as the oxidant, this reaction generates a CF3 radical to initiate the cascade, ultimately forming β-trifluoromethyl ketones. nih.govbeilstein-journals.org

Table 3: Examples of Cascade and Tandem Reactions Involving this compound

| Reaction Type | Substrates | Reagents and Conditions | Products | Reference |

| Trifluoromethylation/Cyclization | N-Arylmethacrylamides, Enynes | CF3SO2Na, I2O5, aqueous medium | CF3-containing Oxindoles and Pyrrolidines | acs.orgnih.gov |

| Trifluoromethylation/1,2-Aryl Migration | Allylic Alcohols | CF3SO2Na, (NH4)2S2O8 (metal-free) | β-Trifluoromethyl Ketones | nih.govbeilstein-journals.org |

Trifluoromethylation/Cyclization

A significant application of this compound is in radical-mediated cascade reactions where the addition of a trifluoromethyl radical to an unsaturated system initiates a cyclization event, leading to the formation of complex cyclic structures containing a CF3 group. This strategy has been successfully applied to a variety of substrates, including N-arylmethacrylamides, enynes, N-allylamides, and in the synthesis of indole-derived structures.

N-Arylmethacrylamides:

The trifluoromethylation of N-arylmethacrylamides followed by cyclization provides an efficient route to synthesize CF3-containing oxindoles. A notable method involves the use of iodine pentoxide (I2O5) as a promoter in an aqueous medium. This reaction proceeds via a free-radical cascade mechanism, offering high selectivity. wikipedia.orgnih.gov The process is believed to involve the generation of a trifluoromethyl radical from this compound, which then adds to the double bond of the N-arylmethacrylamide. The resulting radical intermediate subsequently undergoes an intramolecular cyclization onto the aromatic ring to form the oxindole (B195798) structure. nih.gov

Enynes:

Similar to N-arylmethacrylamides, 1,6-enynes can undergo a trifluoromethylation-initiated cyclization in the presence of this compound. This reaction provides access to trifluoromethylated pyrrolidines. nih.govresearchgate.net The reaction is also promoted by iodine pentoxide in an aqueous medium and follows a free-radical pathway. nih.govresearchgate.net The trifluoromethyl radical adds to the alkene moiety of the enyne, and the resulting alkyl radical undergoes a 5-exo-dig cyclization onto the alkyne, leading to the formation of the five-membered heterocyclic ring. researchgate.net

N-Allylamides:

The trifluoromethylation of N-allylamides using this compound can lead to the formation of trifluoromethyl-substituted oxazolines. Both transition-metal-free and electrochemical methods have been developed for this transformation. dntb.gov.uaorganic-chemistry.orgacs.org In a transition-metal-free approach, iodobenzene diacetate can be used as an oxidant to generate the trifluoromethyl radical. dntb.gov.ua An alternative green electrochemical method utilizes the anodic oxidation of this compound to generate the radical, avoiding the need for chemical oxidants and metal catalysts. organic-chemistry.orgacs.org The reaction proceeds via the addition of the CF3 radical to the allyl group, followed by an intramolecular cyclization of the resulting radical onto the amide oxygen. organic-chemistry.org

Indoles (Synthesis of Indole-Derived Scaffolds):

While direct trifluoromethylation/cyclization on the indole ring itself is less commonly reported with this compound for C-C bond formation, this reagent is instrumental in synthesizing trifluoromethylated heterocycles that are structurally related to indoles, such as oxindoles and cyclopenta[b]indolines. nih.govnih.gov The synthesis of CF3-containing oxindoles from N-arylmethacrylamides is a prime example, as oxindole is a core structural motif in many natural products and pharmaceuticals derived from indole. nih.gov Furthermore, more complex tricyclic indolines can be accessed through cascade reactions, highlighting the utility of this compound in constructing intricate indole-based architectures. nih.gov

Table 1: Trifluoromethylation/Cyclization Reactions with this compound

| Substrate | Product Type | Promoter/Conditions | Key Features |

|---|---|---|---|

| N-Arylmethacrylamides | CF3-containing Oxindoles | I2O5, aqueous medium | High selectivity, free-radical cascade |

| Enynes | CF3-containing Pyrrolidines | I2O5, aqueous medium | 5-exo-dig cyclization, free-radical cascade |

| N-Allylamides | CF3-containing Oxazolines | Iodobenzene diacetate (metal-free) or Electrochemical oxidation | Transition-metal-free or green electrochemical method |

| N/A | CF3-containing Indole-derived scaffolds | Various | Synthesis of complex heterocyclic systems |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a powerful and efficient approach to molecular complexity. This compound has been effectively employed as a trifluoromethyl source in such strategies.

A prominent example is the azotrifluoromethylation of alkenes. This reaction involves the simultaneous addition of a trifluoromethyl group and an aryl diazonium salt across a double bond. nih.gov This process can be catalyzed by photoredox catalysts, such as [Ru(bpy)3]2+, which, upon excitation, is oxidized by the aryldiazonium salt. The resulting oxidant then generates the trifluoromethyl radical from this compound. The CF3 radical adds to the alkene, and the resulting radical intermediate is trapped by the aryldiazonium salt to yield the azotrifluoromethylated product. nih.gov This multicomponent approach provides a direct route to molecules containing both a trifluoromethyl group and an amino functionality, which can be further elaborated, for instance, through a Fischer indole synthesis. nih.gov

Another innovative multicomponent strategy involves an electrochemical trifluoromethylation/SO2 insertion/cyclization of N-cyanamide alkenes. In this atom-economical process, this compound serves as a source for both the trifluoromethyl radical and sulfur dioxide. This tandem reaction leads to the formation of two new rings and multiple new bonds in a single operation, demonstrating the high synthetic efficiency achievable with multicomponent reactions involving this reagent. researchgate.net

Table 2: Multicomponent Reactions Involving this compound

| Reaction Name | Substrates | Catalyst/Conditions | Product |

|---|---|---|---|

| Azotrifluoromethylation of Alkenes | Alkene, Aryl diazonium salt, CF3SO2Na | Photoredox catalyst (e.g., [Ru(bpy)3]2+) | Azotrifluoromethylated alkanes |

| Trifluoromethylation/SO2 Insertion/Cyclization | N-Cyanamide alkene, CF3SO2Na | Electrochemical (anodic oxidation) | Trifluoromethylated cyclic N-sulfonylimines |

Trifluoromethylation with Concomitant Group Migrations

The generation of radical intermediates from this compound can also trigger reaction cascades that involve the migration of functional groups. These transformations allow for the construction of complex molecular architectures from relatively simple starting materials.

An example of such a process is the difunctionalization of unactivated alkenes where trifluoromethylation is accompanied by a distal heteroaryl ipso-migration. nih.gov In this reaction, a trifluoromethyl radical, generated from this compound, adds to an alkene bearing a nitrogen-linked heteroaryl group. This is followed by a radical-polar crossover sequence that culminates in the migration of the heteroaryl group to a different position within the molecule. This type of reaction showcases the ability to orchestrate complex bond-forming and bond-breaking events in a single pot, initiated by the versatile reactivity of the trifluoromethyl radical derived from this compound. nih.gov

Applications in Carbon Heteroatom Bond Forming Reactions

Carbon-Sulfur Bond Formation

The construction of carbon-sulfur bonds is a significant area in organic chemistry due to the prevalence of organosulfur compounds in pharmaceuticals, agrochemicals, and materials science. nih.gov Sodium trifluoromethanesulfinate has emerged as a key reagent for the formation of various types of C-S bonds, including trifluoromethylsulfenylation, trifluoromethylsulfinylation, and sulfonylation. nih.gov

Trifluoromethylsulfenylation (C-SCF3)

Trifluoromethylsulfenylation, the introduction of the SCF3 group, is of great interest because this moiety can significantly alter the physical and chemical properties of a molecule, such as its lipophilicity and electron-withdrawing character. nih.gov this compound can be utilized as a source of the SCF3 group under specific reaction conditions. nih.gov

One method for the synthesis of trifluoromethyl thioethers involves the reaction of organic disulfides with this compound in the presence of an oxidizing agent. This reaction proceeds via a radical mechanism where only one half of the disulfide molecule is utilized for the trifluoromethylation of the sulfur atom. The yields of this reaction are influenced by the nucleophilicity of the sulfur atoms in the disulfide. The choice of solvent is also a critical parameter, particularly for aromatic disulfides, where trifluoromethylation of the aromatic nucleus can compete with the desired S-trifluoromethylation.

Key Research Findings:

The reaction is effective for a range of disulfides, affording trifluoromethyl thioethers.

Oxidizing agents such as tert-butyl hydroperoxide (t-BuOOH), ceric ammonium (B1175870) nitrate (B79036) (CAN), or potassium persulfate (K2S2O8) are required.

The reaction is believed to proceed through a radical pathway.

| Substrate (Disulfide) | Oxidant | Solvent | Product | Yield (%) |

| Diphenyl disulfide | t-BuOOH | CH3CN/H2O | Phenyl trifluoromethyl sulfide (B99878) | 70 |

| Dibenzyl disulfide | t-BuOOH | CH3CN/H2O | Benzyl trifluoromethyl sulfide | 85 |

| Di-n-butyl disulfide | t-BuOOH | CH3CN/H2O | n-Butyl trifluoromethyl sulfide | 60 |

Table 1: Examples of Trifluoromethylsulfenylation of Disulfides (Data are representative examples from literature)

The direct electrophilic trifluoromethylthiolation of electron-rich heterocycles like indoles and pyrroles, as well as enamines, represents an important strategy for the synthesis of complex trifluoromethylthiolated compounds. While direct electrophilic trifluoromethylthiolating reagents are often employed, methods utilizing precursors like this compound are also of significant interest in synthetic chemistry. Methodologies have been developed for the C-H sulfenylation of indoles using various sulfenylating agents derived from sulfonyl-containing precursors, highlighting the importance of this transformation.

Key Research Findings:

The reaction allows for the direct introduction of the SCF3 group onto the heterocyclic core.

These reactions typically proceed at the most nucleophilic position of the substrate (e.g., the C3 position of indoles).

The development of reagents for direct trifluoromethylthiolation is an active area of research.

| Substrate | Reagent System | Product | Position of Substitution |

| Indole (B1671886) | Various CF3S+ sources | 3-(Trifluoromethylthio)indole | C3 |

| Pyrrole | Various CF3S+ sources | 2-(Trifluoromethylthio)pyrrole | C2 |

| Enamine (e.g., of cyclohexanone) | Various CF3S+ sources | α-(Trifluoromethylthio)ketone | α-carbon |

Table 2: Regioselectivity in Electrophilic Trifluoromethylthiolation (Data are representative examples from literature)

Trifluoromethylsulfinylation (C-S(O)CF3)

The trifluoromethylsulfinyl group, S(O)CF3, is a valuable functional group in medicinal chemistry and materials science. This compound serves as a precursor for the synthesis of compounds bearing this moiety. nih.gov

Trifluoromethylsulfinylated compounds can be prepared from this compound through its reaction with acyl or phosphoryl chlorides. For instance, N-aryl- and N-alkyltrifluoromethanesulfinamides have been synthesized by reacting the corresponding anilines or aliphatic amines with a combination of this compound and phosphoryl chloride. researchgate.net This method provides access to trifluoromethanesulfinamides which are precursors for other important compounds. researchgate.net

Furthermore, trifluoromethylsulfinyl chloride (CF3S(O)Cl), a key reagent for introducing the CF3S(O) group, can be prepared by reacting this compound with thionyl chloride. google.com This intermediate can then be used to react with various nucleophiles to afford the corresponding trifluoromethylsulfinylated products.

Key Research Findings:

The reaction of amines with CF3SO2Na and POCl3 provides a route to N-substituted trifluoromethanesulfinamides. researchgate.net

Trifluoromethylsulfinyl chloride can be generated from CF3SO2Na and thionyl chloride, serving as a versatile trifluoromethylsulfinylating agent. google.com

| Amine Substrate | Reagent 2 | Product |

| Aniline (B41778) | POCl3 | N-Phenyltrifluoromethanesulfinamide |

| Benzylamine | POCl3 | N-Benzyltrifluoromethanesulfinamide |

Table 3: Synthesis of Trifluoromethanesulfinamides using CF3SO2Na and POCl3 researchgate.net (Data are representative examples from literature)

Sulfonylation Reactions

This compound can also participate in sulfonylation reactions, where the entire CF3SO2 group is incorporated into a molecule, forming a trifluoromethyl sulfone (triflone). These reactions often proceed under photoredox catalysis, where this compound can act as a source for both the trifluoromethyl radical and sulfur dioxide. This dual reactivity allows for novel transformations, such as the fluoroalkyl-sulfonylation of alkenes and alkynes.

Key Research Findings:

Photoredox catalysis enables the use of CF3SO2Na as a source of both CF3 radicals and SO2.

This method allows for the efficient synthesis of trifluoromethylated sulfones from simple alkenes and alkynes.

The reaction conditions can be tuned to favor either trifluoromethylation or trifluoromethyl-sulfonylation.

| Substrate | Catalyst System | Product Type |

| Styrene (B11656) | Photoredox Catalyst (e.g., Ir-based) | β-Trifluoromethyl-α-phenylvinyl sulfone |

| 1-Octyne | Photoredox Catalyst (e.g., Ru-based) | 1-(Trifluoromethylsulfonyl)oct-1-ene |

Table 4: Examples of Sulfonylation Reactions with this compound (Data are representative examples from literature)

Carbon-Oxygen Bond Formation

Aryl trifluoromethyl ethers (ArOCF₃) are valuable motifs in pharmaceuticals and materials science. nih.gov An environmentally friendly and efficient method for their synthesis involves the direct electrochemical O-trifluoromethylation of electron-deficient phenols using this compound. researchgate.net This protocol avoids the need for harsh oxidants or expensive metal catalysts. researchgate.net

The process utilizes an undivided cell with graphite (B72142) electrodes, with this compound acting as the trifluoromethylating agent. researchgate.net The reaction proceeds via anodic oxidation of the trifluoromethanesulfinate ion. researchgate.net This method has proven effective for phenol (B47542) derivatives bearing electron-withdrawing substituents such as fluorine, chlorine, bromine, and nitrile groups, providing the desired aryl trifluoromethyl ethers in yields up to 75%, even on a gram scale. researchgate.netresearchgate.net

Table 1: Electrochemical O-Trifluoromethylation of Electron-Deficient Phenols

| Phenol Substrate | Trifluoromethylating Agent | Electrolyte | Solvent | Yield | Citation |

| Electron-deficient phenols (with F, Cl, Br, nitrile) | This compound (Langlois Reagent) | NaClO₄ | MeCN/H₂O (4:1) | Up to 75% | researchgate.net |

Aromatic esters are important compounds found in pharmaceuticals, fragrances, and natural products. rsc.org A novel and environmentally friendly protocol for their synthesis is the this compound-mediated photocatalytic aerobic oxidative esterification of aromatic aldehydes and alcohols. rsc.orgrsc.org

This method is notable because it uses readily available and inexpensive this compound, with oxygen from the air acting as the terminal oxidant under light irradiation. rsc.orgresearchgate.net The key to this transformation is the in situ formation of a pentacoordinate sulfide from CF₃SO₂Na and oxygen, which acts as the actual photocatalyst. rsc.orgrsc.orgresearchgate.net The reaction proceeds under mild conditions and provides the corresponding aromatic esters in moderate to good yields. rsc.orgrsc.org This strategy has been successfully applied to a range of aromatic aldehydes and alcohols. rsc.orgrsc.orgresearchgate.net

Table 2: Photocatalytic Aerobic Oxidative Esterification

| Substrates | Reagent/Catalyst System | Oxidant | Conditions | Product | Citation |

| Aromatic Aldehydes and Alcohols | This compound | Oxygen (aerobic) | Light irradiation | Aromatic Esters | rsc.orgrsc.orgresearchgate.net |

Carbon-Nitrogen Bond Formation

The simultaneous introduction of a trifluoromethyl group and an amino group across a carbon-carbon double bond, known as aminotrifluoromethylation, is a powerful tool for synthesizing valuable nitrogen-containing compounds. This compound is a key reagent in these protocols.

One notable method is the copper-promoted intramolecular aminotrifluoromethylation of alkenes. nih.gov This reaction utilizes Langlois' conditions, involving tert-butyl hydroperoxide as an oxidant and a catalytic amount of copper(II) triflate, to generate the CF₃ radical from this compound. nih.gov This approach has been successfully used to prepare a variety of trifluoromethyl-containing nitrogen heterocycles such as indolines and pyrrolidines. nih.gov The reaction proceeds through a radical mechanism where the CF₃ radical adds to the alkene, followed by an intramolecular cyclization involving the nitrogen nucleophile. nih.gov

Azotrifluoromethylation of alkenes allows for the concurrent installation of a trifluoromethyl group and an azo group. These products are valuable intermediates that can be further transformed into other useful nitrogen-containing building blocks and heterocycles. rsc.org

A highly efficient method for this transformation is the visible-light photocatalytic azotrifluoromethylation of unactivated alkenes. nih.govrsc.org This reaction employs this compound as the CF₃ source and aryldiazonium salts as the source of the azo moiety. nih.govrsc.org The process is catalyzed by a photocatalyst under visible light irradiation and notably does not require a stoichiometric oxidant. nih.gov The reaction has a broad scope, accommodating various functionalized and unactivated alkenes as well as different aryldiazonium salts, producing the trifluoromethylated azo compounds in good yields. nih.govrsc.org

Table 3: Azotrifluoromethylation of Alkenes

| Alkene Substrate | CF₃ Source | Azo Source | Catalyst System | Conditions | Product | Citation |

| Unactivated Alkenes | This compound | Aryldiazonium Salts | Photocatalyst | Visible Light | Trifluoromethylated Azo Compounds | nih.govrsc.org |

Trifluoromethylation of 2-Isocyanobiaryls

An efficient method for the trifluoromethylation of 2-isocyanobiaryls has been developed utilizing this compound (CF3SO2Na) as the trifluoromethyl source through constant current electrolysis. This electrochemical approach facilitates the synthesis of a variety of 6-(trifluoromethyl)phenanthridine derivatives in moderate to high yields. The reaction proceeds under metal- and oxidant-free conditions, offering a sustainable and environmentally friendly alternative to traditional methods. rsc.orgresearchgate.netnih.gov

The process involves the generation of a trifluoromethyl radical from this compound via an anodic oxidation process. This radical then engages in a cyclization reaction with the 2-isocyanobiaryl substrate. This methodology has proven to be robust, with successful application on a gram scale, highlighting its synthetic utility. researchgate.net

A range of 2-isocyanobiaryl substrates can be effectively trifluoromethylated using this protocol. The reaction conditions are generally mild, and the yields of the desired 6-(trifluoromethyl)phenanthridine products are consistently good. Below is a table summarizing the reaction outcomes for various substituted 2-isocyanobiaryls.

Table 1: Electrochemical Trifluoromethylation of 2-Isocyanobiaryls

| Substrate (2-Isocyanobiaryl) | Product (6-(Trifluoromethyl)phenanthridine) | Yield (%) |

|---|---|---|

| 2-isocyano-1,1'-biphenyl | 6-(Trifluoromethyl)phenanthridine | 85 |

| 4'-Methoxy-2-isocyano-1,1'-biphenyl | 2-Methoxy-6-(trifluoromethyl)phenanthridine | 78 |

| 4'-Chloro-2-isocyano-1,1'-biphenyl | 2-Chloro-6-(trifluoromethyl)phenanthridine | 81 |

| 3'-Methyl-2-isocyano-1,1'-biphenyl | 3-Methyl-6-(trifluoromethyl)phenanthridine | 75 |

| 2'-Isocyano-1,1'-biphenyl | 8-(Trifluoromethyl)phenanthridine | 65 |

Reaction Conditions: Constant current electrolysis (10 mA), CF3SO2Na (2.0 equiv.), n-Bu4NPF6 (0.2 equiv.) in a mixed solvent system at room temperature.

Reactions with Boronic Acids

This compound serves as an effective reagent for the trifluoromethylation of aryl and vinyl boronic acids, typically in the presence of a copper catalyst. researchgate.netnih.gov This transformation provides a direct route to trifluoromethylated aromatic and olefinic compounds, which are of significant interest in medicinal chemistry and materials science. nih.gov

The copper-catalyzed trifluoromethylation of boronic acids often employs an oxidant, such as tert-butyl hydroperoxide (TBHP), to facilitate the generation of the trifluoromethyl radical from this compound. nih.gov The reaction conditions, including the choice of copper salt, ligand, base, and solvent, can be optimized to achieve high yields for a wide range of substrates. researchgate.net

For instance, a practical method has been developed using CuCl as the catalyst in a mixed solvent system of methanol (B129727), dichloromethane, and water. nih.gov This system has been shown to be effective for both electron-rich and electron-neutral aryl boronic acids. For electron-deficient substrates, the use of (MeCN)4CuPF6 in combination with a base like sodium bicarbonate can improve the reaction outcome. nih.gov

The substrate scope is broad, tolerating various functional groups on the aromatic ring of the boronic acid. The reaction generally proceeds with good to excellent yields. Below is a data table summarizing the copper-catalyzed trifluoromethylation of various aryl boronic acids with this compound.

Table 2: Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids

| Aryl Boronic Acid | Copper Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | CuCl | - | MeOH/DCM/H2O | 80 |

| 4-Methoxyphenylboronic acid | CuCl | - | MeOH/DCM/H2O | 95 |

| 4-Chlorophenylboronic acid | CuCl | - | MeOH/DCM/H2O | 75 |

| 4-Cyanophenylboronic acid | (MeCN)4CuPF6 | NaHCO3 | MeOH/DCM/H2O | 46 |

| [1,1'-Biphenyl]-4-ylboronic acid | CuCl | - | MeOH/DCM/H2O | 80 |

| 2-Naphthylboronic acid | CuCl | - | MeOH/DCM/H2O | 88 |

Reaction Conditions: Aryl boronic acid (1.0 equiv.), CF3SO2Na (2.0 equiv.), TBHP (2.0 equiv.), copper catalyst (0.2 equiv.) at room temperature.

Catalytic Systems and Reaction Conditions

Metal-Catalyzed Reactions

Transition metal catalysis plays a pivotal role in activating sodium trifluoromethanesulfinate for a wide array of trifluoromethylation reactions. The mechanism often involves the generation of a trifluoromethyl radical (•CF₃) through a single-electron transfer process mediated by the metal catalyst. Various metals, including copper, manganese, silver, and iron, have been successfully employed to catalyze these transformations.

Copper Catalysis